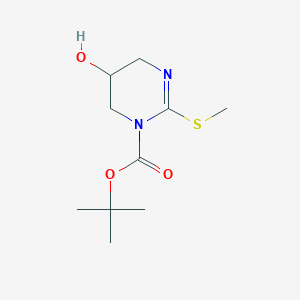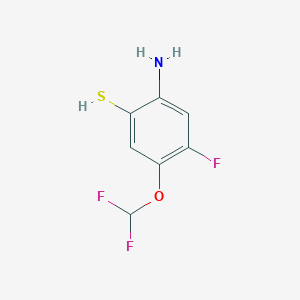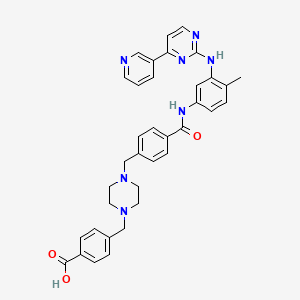
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxy group, a methylsulfanyl group, and a tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using oxidizing agents.
Addition of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Tert-butyl Group: This is often achieved through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methylsulfanyl group could yield a variety of derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 5-hydroxy-2-(ethylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Tert-butyl 5-hydroxy-2-(methylsulfinyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Tert-butyl 5-hydroxy-2-(methylsulfonyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
Uniqueness
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the tetrahydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H18N2O3S |
|---|---|
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
tert-butyl 5-hydroxy-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-6-7(13)5-11-8(12)16-4/h7,13H,5-6H2,1-4H3 |
Clave InChI |
LUJZINAKCQXHHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CN=C1SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)
![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)


![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)



